Cas no 2229409-96-3 (1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene)

1-(3-Bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene is a brominated organic compound featuring a dihydroindene core with a propenyl substituent. This structure offers versatility as an intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and cyclization processes. The presence of the bromine atom enhances reactivity, enabling selective functionalization for the construction of complex molecular frameworks. Its rigid indene backbone contributes to stability while allowing controlled modifications. The compound is suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise structural tuning is required. Handling should adhere to standard safety protocols for brominated compounds.
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene structure
2229409-96-3 structure
商品名:1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
CAS番号:2229409-96-3
MF:C12H13Br
メガワット:237.135622739792
CID:5856737
PubChem ID:165656846

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

    • 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
    • EN300-1916886
    • 2229409-96-3
    • インチ: 1S/C12H13Br/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,11H,1,6-8H2
    • InChIKey: HLTJQJKSFWNXCB-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 236.02006g/mol
  • どういたいしつりょう: 236.02006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 0Ų

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1916886-2.5g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
2.5g
$2295.0 2023-09-17
Enamine
EN300-1916886-0.05g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
0.05g
$983.0 2023-09-17
Enamine
EN300-1916886-0.1g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
0.1g
$1031.0 2023-09-17
Enamine
EN300-1916886-5g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
5g
$3396.0 2023-09-17
Enamine
EN300-1916886-10g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
10g
$5037.0 2023-09-17
Enamine
EN300-1916886-5.0g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
5g
$3396.0 2023-06-02
Enamine
EN300-1916886-0.25g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
0.25g
$1078.0 2023-09-17
Enamine
EN300-1916886-0.5g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
0.5g
$1124.0 2023-09-17
Enamine
EN300-1916886-1.0g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
1g
$1172.0 2023-06-02
Enamine
EN300-1916886-10.0g
1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene
2229409-96-3
10g
$5037.0 2023-06-02

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene 関連文献

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indeneに関する追加情報

Comprehensive Overview of 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene (CAS No. 2229409-96-3)

The compound 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene (CAS No. 2229409-96-3) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This brominated indene derivative is particularly notable for its vinyl bromide functional group, which makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in pharmaceutical development, material science, and catalysis.

One of the key reasons for the growing interest in 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene is its role in cross-coupling reactions, a hot topic in modern organic synthesis. The bromine atom attached to the allylic position provides a reactive site for palladium-catalyzed couplings, such as Suzuki-Miyaura or Heck reactions. These transformations are widely used in the synthesis of biologically active compounds and functional materials, aligning with current trends in green chemistry and atom economy.

From a structural perspective, the 2,3-dihydro-1H-indene core of this molecule offers interesting steric and electronic properties. This partially hydrogenated aromatic system combines the stability of an aromatic ring with the flexibility of a saturated hydrocarbon bridge, making it an attractive scaffold for drug design. Recent studies have shown that similar frameworks are present in several FDA-approved drugs, particularly in CNS-targeting medications and anti-inflammatory agents.

The synthesis of 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene typically involves electrophilic bromination of the corresponding allylic precursor. This process has been optimized to achieve high regioselectivity and yield, addressing one of the most common challenges in halogenation reactions. The compound's purification and characterization are routinely performed using techniques like column chromatography, NMR spectroscopy, and mass spectrometry - topics that frequently appear in laboratory technique searches.

In the context of material science, this brominated compound has shown promise as a building block for π-conjugated systems. Its ability to participate in polymerization reactions makes it relevant to the development of organic semiconductors and OLED materials - areas experiencing rapid growth due to the demand for flexible electronics and energy-efficient displays. These applications align perfectly with current industry trends toward sustainable technologies and renewable energy solutions.

Safety considerations for handling 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene follow standard laboratory protocols for brominated organic compounds. Proper personal protective equipment (PPE) and ventilation are recommended, reflecting the broader scientific community's emphasis on laboratory safety and risk management. These precautions are particularly relevant given the increased public interest in chemical safety standards and workplace hygiene post-pandemic.

The commercial availability of CAS 2229409-96-3 has expanded in recent years to meet growing demand from research institutions and pharmaceutical companies. Suppliers typically offer this compound with varying levels of purity (often ≥95% by HPLC analysis), packaged under inert atmosphere to ensure stability. This availability supports its use in high-throughput screening and medicinal chemistry programs, where reliable access to building blocks is crucial.

Future research directions for 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene may explore its potential in click chemistry applications or as a precursor for heterocyclic compounds. The molecule's versatility positions it well for emerging fields like proteolysis targeting chimeras (PROTACs) and covalent inhibitors - two of the most searched topics in contemporary drug discovery circles. Its structural features could also be valuable in developing metal-organic frameworks (MOFs), another area receiving substantial research funding.

From an intellectual property perspective, several patents have referenced derivatives of 2,3-dihydro-1H-indene in recent years, particularly in applications related to organic light-emitting diodes and photovoltaic materials. This patent activity suggests continued commercial interest in this chemical scaffold, with potential for technology transfer and industry-academia collaboration - subjects frequently discussed in innovation management forums.

In analytical chemistry, the detection and quantification of 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene often employ LC-MS methods, which have become standard in modern chemical analysis. The development of robust analytical methods for such compounds responds to the pharmaceutical industry's need for precise quality control measures, a topic of perpetual relevance in GMP manufacturing discussions.

Environmental considerations for CAS 2229409-96-3 follow general guidelines for brominated organic compounds, with particular attention to biodegradation pathways and ecotoxicity profiles. These aspects are increasingly important in light of growing regulatory focus on green chemistry principles and sustainable chemical processes - subjects that dominate many environmental science searches today.

The stability of 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene under various conditions has been studied to optimize its storage and handling. Typical recommendations include protection from light and moisture, with storage at low temperatures for extended periods. These practical considerations are crucial for laboratory managers and inventory specialists, addressing common queries about chemical storage best practices.

In educational contexts, 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene serves as an excellent example for teaching organic reaction mechanisms, particularly electrophilic addition and allylic rearrangement concepts. Its synthesis and transformations provide concrete illustrations of principles covered in advanced organic chemistry courses, making it relevant to chemistry education searches.

The price trends for CAS 2229409-96-3 reflect its niche status as a specialty chemical, with costs influenced by factors like production scale, purity requirements, and market demand. These economic aspects are pertinent to purchasing decisions in both academic and industrial settings, connecting to broader discussions about research budgeting and cost-effective synthesis.

Looking ahead, the scientific community anticipates continued exploration of 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene's potential, particularly in interdisciplinary applications that combine chemical synthesis with materials engineering or biological systems. Its unique combination of reactivity and structural features ensures its place as a valuable tool in the modern chemist's repertoire.

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